molecular formula C8H6ClNO B13976898 7-chloro-1H-indol-5-ol

7-chloro-1H-indol-5-ol

Cat. No.: B13976898
M. Wt: 167.59 g/mol
InChI Key: FLGWJSFKCJRSCA-UHFFFAOYSA-N
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Description

7-chloro-1H-indol-5-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a chlorine atom at the 7th position and a hydroxyl group at the 5th position of the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1H-indol-5-ol can be achieved through various methods. One common approach involves the Leimgruber–Batcho indole synthesis, which is a well-established method for constructing indole rings . This method typically involves the reaction of an aryl hydrazine with an aldehyde or ketone, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxyl group.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of indole derivatives .

Scientific Research Applications

7-chloro-1H-indol-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to bind to receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with multiple receptors, which can lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound, which lacks the chlorine and hydroxyl groups.

    5-hydroxyindole: Similar to 7-chloro-1H-indol-5-ol but without the chlorine atom.

    7-chloroindole: Lacks the hydroxyl group at the 5th position.

Uniqueness

This compound is unique due to the presence of both the chlorine atom at the 7th position and the hydroxyl group at the 5th position. These functional groups can significantly influence the compound’s chemical reactivity and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-1H-indol-5-ol

InChI

InChI=1S/C8H6ClNO/c9-7-4-6(11)3-5-1-2-10-8(5)7/h1-4,10-11H

InChI Key

FLGWJSFKCJRSCA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)O)Cl

Origin of Product

United States

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